molecular formula C13H10ClN3 B1398110 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole CAS No. 1032452-86-0

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

Cat. No. B1398110
M. Wt: 243.69 g/mol
InChI Key: IIBWXYHPBMUNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946235B2

Procedure details

To a stirred solution 2,4-dichloropyrimidine (70.5 g, 463.76 mmol) in dimethoxyethane (900 mL) was added FeCl3 (77.16 g, 459.12 mmol) and 1-methyl indole (68.28 g) at 60° C. The resulting mixture was stirred overnight at 60° C. After cooling, a solid was precipitated by adding methanol (345 mL) and water (900 mL). The resulting slurry was stirred for 3 h. The solid was collected by filtration, washed with CH3OH (1.38 L) and dried at 50° C. overnight to give the title compound (138.7 g, 81.5%) as a purple solid; 1H NMR (CDCl3) 3.89 (3H, s), 7.36-7.41 (3H, m), 7.49 (1H, s), 7.96 (1H, s), 8.34 (1H, s), 8.45 (1H, s); m/z: ES+ MH+ 244.05.
Quantity
70.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
77.16 g
Type
reactant
Reaction Step One
Quantity
68.28 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Yield
81.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH3:9][N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11]1>C(COC)OC>[Cl:1][C:2]1[N:7]=[C:6]([C:12]2[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:10]([CH3:9])[CH:11]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
70.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
FeCl3
Quantity
77.16 g
Type
reactant
Smiles
Name
Quantity
68.28 g
Type
reactant
Smiles
CN1C=CC2=CC=CC=C12
Name
Quantity
900 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
a solid was precipitated
ADDITION
Type
ADDITION
Details
by adding methanol (345 mL) and water (900 mL)
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with CH3OH (1.38 L)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 138.7 g
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 122.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.